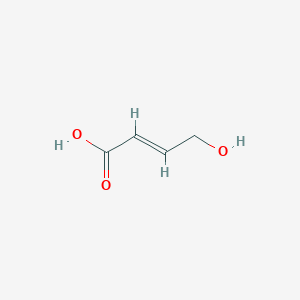

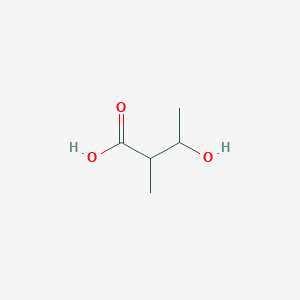

4-Hydroxycrotonic acid

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido trans-4-hidroxicrotónico involucra múltiples pasos. Un método común incluye la sililación del γ-hidroxiburato utilizando N-metil-N-[terc-butildimetil-silil]trifluoroacetimida con 1% de terc-butildimetilclorosilano como reactivo de derivatización . Este proceso produce derivados di-terc-butildimetil-sililo, que luego se caracterizan y optimizan para reacciones posteriores .

Métodos de producción industrial: el compuesto se puede preparar in vivo tomando un líquido maestro de DMSO, agregando PEG300, mezclando y aclarando, seguido de la adición de Tween 80 y ddH2O .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido trans-4-hidroxicrotónico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo se pueden utilizar para oxidar el ácido trans-4-hidroxicrotónico.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente para reacciones de reducción.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el hidróxido de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

El ácido trans-4-hidroxicrotónico se utiliza principalmente en la investigación científica para estudiar el receptor del ácido γ-hidroxibutírico . Se ha demostrado que se une al receptor de ácido γ-hidroxibutírico de alta afinidad con una afinidad mayor que el propio ácido γ-hidroxibutírico . Este compuesto se utiliza para investigar el papel del receptor en el sistema nervioso central y sus posibles aplicaciones terapéuticas.

Mecanismo De Acción

El ácido trans-4-hidroxicrotónico se une al receptor de ácido γ-hidroxibutírico de alta afinidad, donde actúa como un agonista . A diferencia del ácido γ-hidroxibutírico, no se une al sitio de unión de ácido γ-hidroxibutírico de baja afinidad, el receptor de ácido γ-aminobutírico B . Esta unión selectiva da como resultado aumentos inducidos por la activación del receptor en las concentraciones extracelulares de glutamato, particularmente en el hipocampo .

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido γ-hidroxibutírico

- γ-Crotónolactona

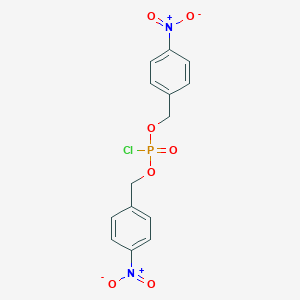

- Ácido 4-o-cloro-fenil-γ-hidroxicrotónico

- Ácido 4-p-nitrofenil-γ-hidroxicrotónico

Comparación: El ácido trans-4-hidroxicrotónico es único en su alta afinidad por el receptor de ácido γ-hidroxibutírico y sus propiedades de unión selectiva . A diferencia del ácido γ-hidroxibutírico, no produce sedación debido a su incapacidad para unirse al receptor de ácido γ-aminobutírico B . Esto lo convierte en una herramienta valiosa para estudiar el receptor de ácido γ-hidroxibutírico sin los efectos confusos de la sedación.

Propiedades

IUPAC Name |

(E)-4-hydroxybut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJECWPWQIIPW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027169 | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-49-3, 4013-24-5 | |

| Record name | trans-4-Hydroxycrotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between 4-hydroxycrotonic acid (T-HCA) and γ-hydroxybutyric acid (GHB)?

A1: this compound (T-HCA) is a naturally occurring substance in the central nervous system and is structurally similar to γ-hydroxybutyric acid (GHB). Research suggests that T-HCA may act as an endogenous ligand for the specific high-affinity binding sites that GHB interacts with. [, ] This suggests a potential competitive relationship between these two compounds. [, ]

Q2: What is the significance of developing high-affinity ligands for GHB binding sites?

A3: Developing high-affinity ligands like those derived from T-HCA holds significant potential for both target characterization and ligand identification for the high-affinity GHB binding sites. [] This could facilitate the development of new therapeutic agents targeting these sites.

Q3: Can you explain the metabolic pathway involving 1,4-butanediol, GHB, and T-HCA?

A4: 1,4-Butanediol (1,4-BD) is metabolized to GHB via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase. [, ] GHB can be further metabolized to both γ-aminobutyric acid (GABA) and T-HCA. [, ] Both GHB and T-HCA exhibit pharmacological activity at GHB receptors, while GABA acts on GABAB receptors. [, ] This interconnected metabolic pathway highlights the complex pharmacological effects associated with these compounds.

Q4: Has T-HCA been successfully labeled for use in research?

A6: Yes, T-HCA has been successfully tritiated at the 2,3 positions, resulting in T-HCA-[2,3-3H] with high specific radioactivity and radiochemical purity. [] This development enables researchers to further investigate the distribution, metabolism, and binding characteristics of T-HCA in biological systems.

Q5: Beyond its relationship with GHB, are there other applications for this compound?

A7: this compound serves as a key component in synthesizing a phosphorus-free crude oil metal chelating agent. [] This agent, comprising a terpolymer incorporating this compound, exhibits excellent metal chelating performance and is considered environmentally friendly. [] This application highlights the versatility of this compound in various chemical processes.

Q6: What are the implications of the structural analysis of T-HCA and its analogs?

A8: Crystal and molecular structure analysis of T-HCA and its analogs, such as trans-4-hydroxy-4-o-chlorophenylcrotonic acid (THCCA) and trans-4-hydroxy-4-p-nitrophenylcrotonic acid (THNCA), provides valuable insights into the spatial arrangement of atoms within the molecule. [] This information is crucial for understanding the structure-activity relationship and designing new analogs with improved pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE](/img/structure/B29418.png)